molecular formula C23H22N4O3 B2678696 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1448044-58-3

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Cat. No. B2678696
CAS RN: 1448044-58-3
M. Wt: 402.454
InChI Key: YVOJMZOVENEMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea, also known as DPIU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPIU belongs to the class of urea-based compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Organometallic Chemistry and Photophysical Properties

  • Rhenium(I) Complexes with Pyridylimidazo[1,5-a]pyridine Ligands : Studies have demonstrated the synthesis and characterization of Re(CO)3Cl complexes with N,N-bidentate ligands, including imidazo[1,5-a]pyridine derivatives. Photophysical properties like absorption and emission spectroscopy, and electronic structures were analyzed using time-dependent DFT calculations. These studies contribute to understanding charge transfer and dual emission properties in these complexes (Salassa et al., 2008).

Dye and Pigment Development

  • Low-Cost Emitters with Large Stokes' Shift : Imidazo[1,5-a]pyridine derivatives have been synthesized for use in dyes and pigments, characterized by their large Stokes' shift and tunable quantum yields. This research is pivotal in developing luminescent materials for various applications (Volpi et al., 2017).

Electrochemical Synthesis

  • Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines : Electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines has been used for synthesizing pharmaceutical moieties like 3-acyl imidazo[1,5-a]pyridines. This one-step process presents a more efficient alternative to conventional multi-step reactions (Wang et al., 2022).

Pharmacology and Biological Studies

  • Anticholinesterase Potential Evaluation : Imidazo[1,2-a]pyridine-based compounds have shown promise in treatments for heart and circulatory failures. Some derivatives have been found to be effective acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, useful in pharmaceutical development (Kwong et al., 2019).
  • Antioxidant Activity : Compounds like 3-(organylselanyl)imidazo[1,2-a]pyridines have shown antioxidant activity in various in vitro assays, indicating potential biological applications where reducing oxidative stress is essential (Vieira et al., 2017).

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-20-12-8-11-19(22(20)30-2)25-23(28)27(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-26(18)21/h3-15H,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJMZOVENEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

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